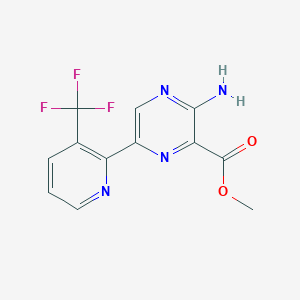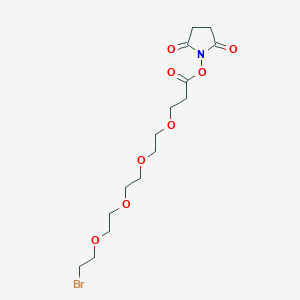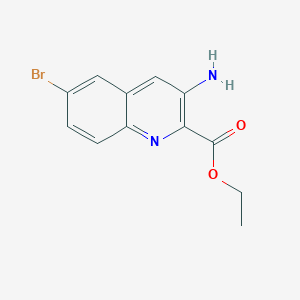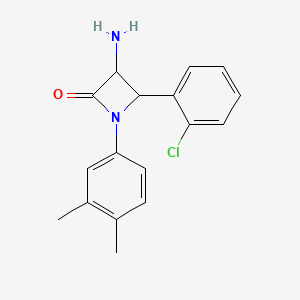![molecular formula C18H24O9 B11835644 Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester](/img/structure/B11835644.png)
Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester is a complex organic compound with a unique structure that includes a dioxane ring, a cyclopentene ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester typically involves multiple steps. One common approach is to start with the preparation of the dioxane ring, followed by the introduction of the cyclopentene ring and the ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of new functional groups or the cleavage of existing ones.
Reduction: This reaction can convert the ester group into an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Medicine: Its unique structure could be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism by which carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other esters of carbonic acid and derivatives with similar structural features. Examples include:
- Carbonic acid, 5,6-dihydro-5-oxo-2H-pyran-2-yl 1,1-dimethylethyl ester .
- Carbamic acid, N-[(1R,2R,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester .
Uniqueness
The uniqueness of carbonic acid, (1R,4S)-4-[5-(acetyloxy)-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl]-2-cyclopenten-1-yl 1,1-dimethylethyl ester lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
特性
分子式 |
C18H24O9 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC名 |
[2,2-dimethyl-5-[(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclopent-2-en-1-yl]-4,6-dioxo-1,3-dioxan-5-yl] acetate |
InChI |
InChI=1S/C18H24O9/c1-10(19)24-18(13(20)25-17(5,6)26-14(18)21)11-7-8-12(9-11)23-15(22)27-16(2,3)4/h7-8,11-12H,9H2,1-6H3/t11-,12+/m1/s1 |
InChIキー |
XWBGXFMFEUKNKW-NEPJUHHUSA-N |
異性体SMILES |
CC(=O)OC1(C(=O)OC(OC1=O)(C)C)[C@H]2C[C@H](C=C2)OC(=O)OC(C)(C)C |
正規SMILES |
CC(=O)OC1(C(=O)OC(OC1=O)(C)C)C2CC(C=C2)OC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)
![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)







